(R)-3-Bromo-4,4-dimethyldihydrofuran-2(3H)-one
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Overview
Description
®-3-Bromo-4,4-dimethyldihydrofuran-2-one is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of a bromine atom at the third position and two methyl groups at the fourth position of the dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one typically involves the bromination of 4,4-dimethyldihydrofuran-2-one. One common method is the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-Bromo-4,4-dimethyldihydrofuran-2-one can undergo oxidation reactions to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of 4,4-dimethyldihydrofuran-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4,4-dimethyldihydrofuran-2-one.
Substitution: Formation of various substituted dihydrofuran derivatives.
Scientific Research Applications
®-3-Bromo-4,4-dimethyldihydrofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dihydrofuran ring can undergo various transformations. These interactions can modulate biological pathways and lead to the desired pharmacological effects.
Comparison with Similar Compounds
3-Bromo-4,4-dimethyldihydrofuran-2-one: Lacks the ®-configuration, which may affect its reactivity and biological activity.
4,4-Dimethyldihydrofuran-2-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-Chloro-4,4-dimethyldihydrofuran-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: ®-3-Bromo-4,4-dimethyldihydrofuran-2-one is unique due to its specific stereochemistry and the presence of a bromine atom, which confer distinct chemical and biological properties
Properties
CAS No. |
1217724-84-9 |
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Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 |
IUPAC Name |
(3R)-3-bromo-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-6(2)3-9-5(8)4(6)7/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
IUMWWMWVGZEYJC-BYPYZUCNSA-N |
SMILES |
CC1(COC(=O)C1Br)C |
Synonyms |
(R)-3-Bromo-4,4-dimethyldihydrofuran-2-one |
Origin of Product |
United States |
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